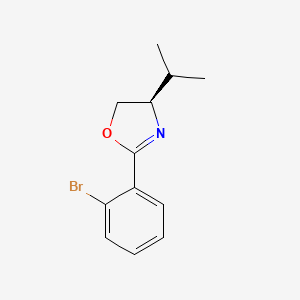

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole

Overview

Description

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is a compound characterized by its unique oxazole ring structure and a brominated phenyl group. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of antifungal and anticancer therapies. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent studies.

- Molecular Formula : C13H14BrN

- Molecular Weight : 268.14 g/mol

- Structure : The compound features a five-membered oxazole ring containing nitrogen and oxygen, contributing to its reactivity and biological properties.

Antifungal Activity

Recent studies have highlighted the antifungal properties of oxazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit broad-spectrum antifungal activity against various pathogens.

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| A30 | Candida albicans | 0.03 - 0.5 |

| A31 | Cryptococcus neoformans | 0.25 - 2 |

| A33 | Aspergillus fumigatus | 0.25 - 2 |

These findings suggest that this compound may also possess significant antifungal activity, warranting further investigation into its mechanism of action and efficacy against resistant strains .

Anticancer Potential

The compound's structural characteristics may also confer anticancer properties. Preliminary studies indicate that similar oxazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Starting Materials : The synthesis typically begins with the bromination of phenyl compounds followed by cyclization reactions involving isopropyl groups.

-

Key Reaction Steps :

- Bromination of the phenyl ring.

- Formation of the oxazole ring through condensation reactions.

Study on Antifungal Efficacy

A study conducted on various oxazole derivatives demonstrated that compounds structurally related to this compound exhibited potent antifungal activity against Candida species. The study reported minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL for certain derivatives, indicating strong antifungal potential .

Investigation of Anticancer Properties

Another investigation focused on the anticancer effects of oxazole derivatives revealed that these compounds could inhibit the growth of human cancer cell lines such as HeLa and MCF-7. The study noted that specific substitutions on the oxazole ring significantly enhanced cytotoxicity .

Scientific Research Applications

Synthetic Chemistry

Chiral Ligand in Asymmetric Synthesis

One of the most significant applications of (R)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole is its role as a chiral nitrogen ligand in enantioselective synthesis. Chiral ligands are essential for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry to ensure efficacy and safety. The compound facilitates the formation of chiral centers in various reactions, such as:

- Catalytic asymmetric hydrogenation

- Asymmetric allylic substitution

- Enantioselective reactions involving transition metals

The use of this compound has been shown to enhance the selectivity and yield of desired products in these reactions.

Pharmaceutical Development

Potential Drug Candidate

Research indicates that compounds with oxazole rings exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been investigated for its potential as a drug candidate due to its structural characteristics that may interact with biological targets effectively.

Case Study: Anticancer Activity

A study explored the anticancer properties of oxazole derivatives, highlighting that modifications at the phenyl and isopropyl positions can significantly influence activity against cancer cell lines. Preliminary results suggested that this compound exhibited promising cytotoxic effects on specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential.

Material Science

Functional Materials

The compound's unique structure also positions it as a candidate for developing functional materials. Its properties can be tailored for applications in:

- Organic electronics : As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

- Sensors : Due to its electronic properties, it can be utilized in chemical sensors for detecting specific analytes.

Properties

IUPAC Name |

(4R)-2-(2-bromophenyl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCLJUVMOVVZBS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725356 | |

| Record name | (4R)-2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321848-65-1 | |

| Record name | (4R)-2-(2-Bromophenyl)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.